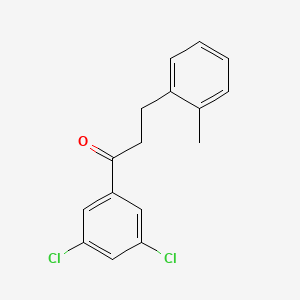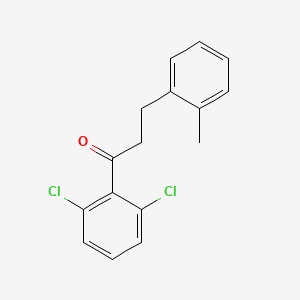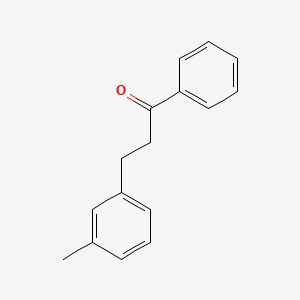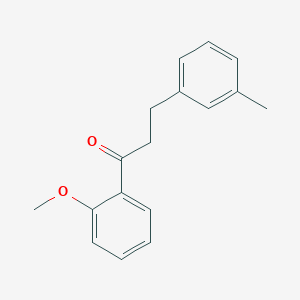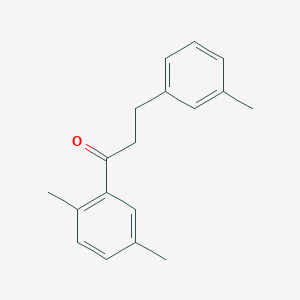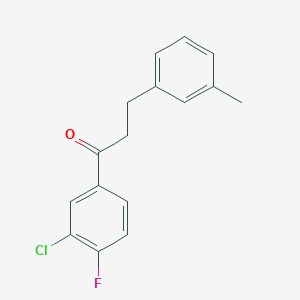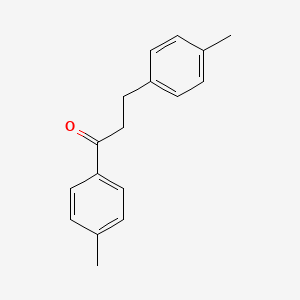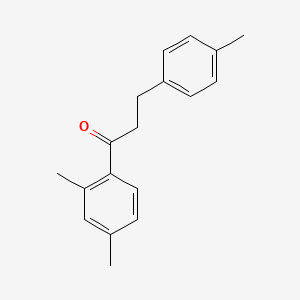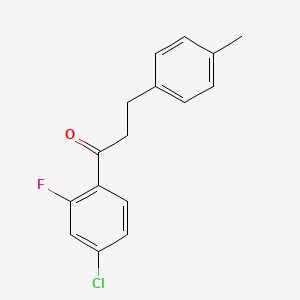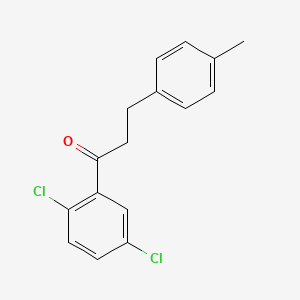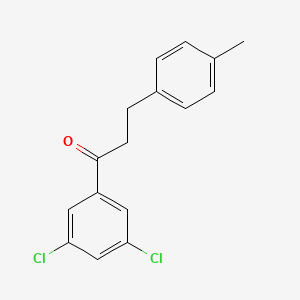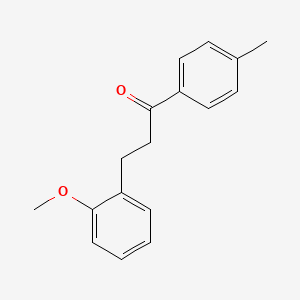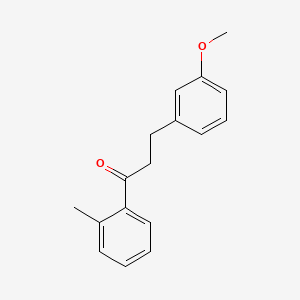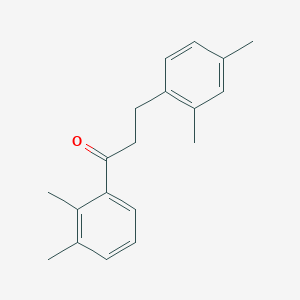
2',3'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C19H22O . It has a molecular weight of 266.38 . The IUPAC name for this compound is 1-(2,3-dimethylphenyl)-3-(2,4-dimethylphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for 2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is 1S/C19H22O/c1-13-8-9-17(15(3)12-13)10-11-19(20)18-7-5-6-14(2)16(18)4/h5-9,12H,10-11H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Aplicaciones Científicas De Investigación
Reactions with Phenols and Aryl Halides : A study focused on the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with phenols, demonstrating the formation of N′-methylidene derivatives and aniline derivatives under specific conditions. This research provides valuable insights into the chemical behavior of related compounds in reaction with phenols and aryl halides (Chandrasekhar, Heimgartner, & Schmid, 1977).
Anaerobic Biodegradability and Toxicity of Substituted Phenols : This study evaluated the anaerobic biodegradability and toxicity of various substituted phenols, including 2,4-dimethylphenol. The research is significant in understanding the environmental impact and treatment of these compounds (O'Connor & Young, 1989).
Oxidative Coupling Copolymerization : The copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A catalyzed by copper(II) complexes is detailed in a study, highlighting the synthesis of polyphenylene oxide-type telechelics. This research contributes to the field of polymer chemistry (Wei, Challa, & Reedijk, 1991).
Synthesis of 2,4-Dimethyl-6-tert-butylphenol : A study describes the synthesis process of 2,4-dimethyl-6-tert-butylphenol, providing insights into the production and characterization of this compound, which is related to 2',3'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone (Wang Shou-kai, 2007).
Thermal and Photochemical Oxidation Studies : Research on the thermal and photochemical oxidation of 2,6-dimethylphenyl phenyl ether, a model for poly(2,6-dimethyl-1,4-phenylene oxide), provides valuable data on the oxidative stability and degradation products of related compounds (Jerussi, 1971).
Acylation and Alkylation Reactions : The study on the acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid, leading to compounds such as 2′,4′-dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone, contributes to organic synthesis methodologies (Kasturi & Damodaran, 1969).
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-8-9-17(15(3)12-13)10-11-19(20)18-7-5-6-14(2)16(18)4/h5-9,12H,10-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEVCTWICVJZSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC(=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644684 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone | |
CAS RN |
898794-02-0 |
Source


|
| Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-(2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dimethylphenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

